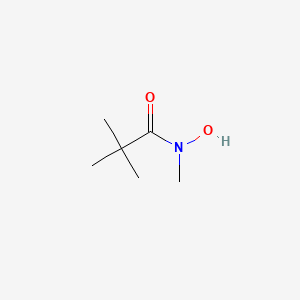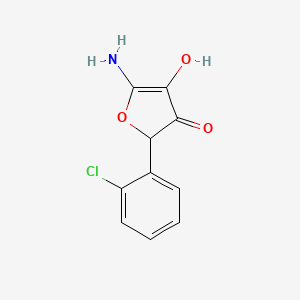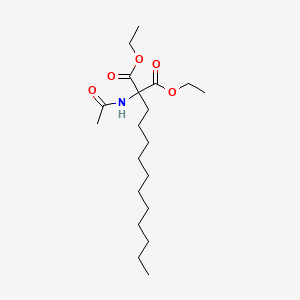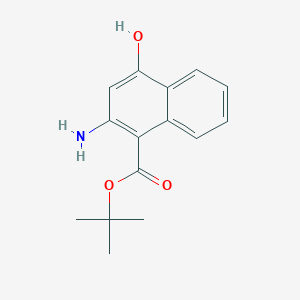
Tert-butyl 2-amino-4-hydroxynaphthalene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a light brown solid with a molecular weight of 259.3 g/mol . This compound is primarily used in organic synthesis and has applications in various fields, including chemistry and pharmaceuticals.
準備方法
The synthesis of 1-BOC-AMINO-4-HYDROXY-NAPHTHALENE typically involves the protection of the amino group with a tert-butoxycarbonyl (BOC) group. The process can be summarized as follows:
Starting Material: The synthesis begins with 4-hydroxy-1-naphthylamine.
Protection of Amino Group: The amino group is protected using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine (TEA).
Reaction Conditions: The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound are similar but are scaled up to meet commercial demands. The process involves the same basic steps but may include additional purification and quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
1-BOC-AMINO-4-HYDROXY-NAPHTHALENE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters.
Deprotection: The BOC group can be removed under acidic conditions to yield the free amine.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and acids like trifluoroacetic acid (TFA) for deprotection. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-BOC-AMINO-4-HYDROXY-NAPHTHALENE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-BOC-AMINO-4-HYDROXY-NAPHTHALENE involves its ability to act as a protecting group for amino functions. The BOC group is stable under basic conditions but can be cleaved under acidic conditions, making it useful in multi-step organic synthesis. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .
類似化合物との比較
1-BOC-AMINO-4-HYDROXY-NAPHTHALENE can be compared with other similar compounds, such as:
1-BOC-AMINO-2-HYDROXY-NAPHTHALENE: Similar structure but with the hydroxyl group at a different position.
1-BOC-AMINO-4-METHOXY-NAPHTHALENE: Similar structure but with a methoxy group instead of a hydroxyl group.
1-BOC-AMINO-4-ACETOXY-NAPHTHALENE: Similar structure but with an acetoxy group instead of a hydroxyl group.
The uniqueness of 1-BOC-AMINO-4-HYDROXY-NAPHTHALENE lies in its specific substitution pattern, which influences its reactivity and applications in organic synthesis.
特性
分子式 |
C15H17NO3 |
|---|---|
分子量 |
259.30 g/mol |
IUPAC名 |
tert-butyl 2-amino-4-hydroxynaphthalene-1-carboxylate |
InChI |
InChI=1S/C15H17NO3/c1-15(2,3)19-14(18)13-10-7-5-4-6-9(10)12(17)8-11(13)16/h4-8,17H,16H2,1-3H3 |
InChIキー |
AXZPEYDPHFCBAN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C2=CC=CC=C21)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


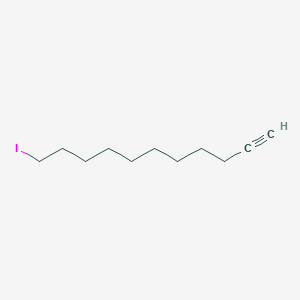
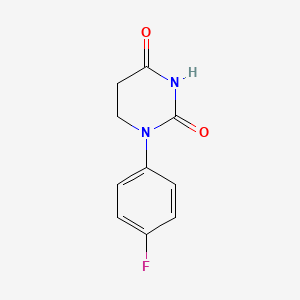
![8-bromo-7-[2-(4-chlorophenoxy)ethyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B14010455.png)
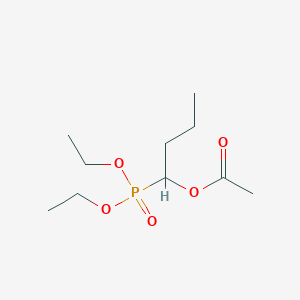
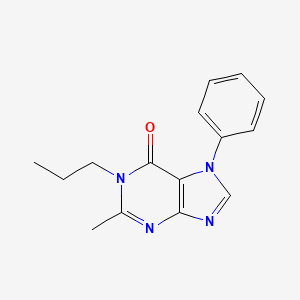
![4-[(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B14010472.png)
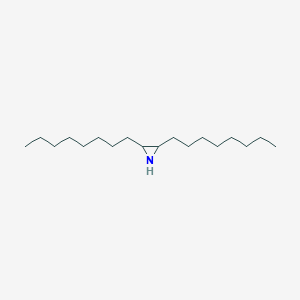

![6-Benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-thione](/img/structure/B14010484.png)
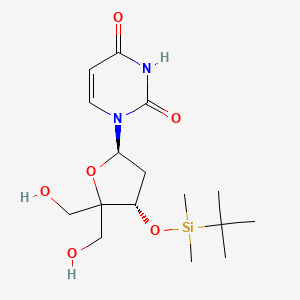
![5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid](/img/structure/B14010492.png)
